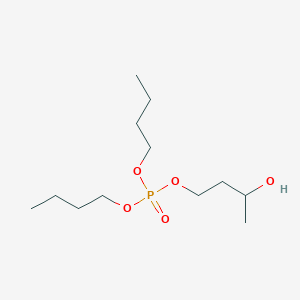

Dibutyl 3-hydroxybutyl phosphate

Übersicht

Beschreibung

Chemical Synthesis of Bacterial Poly(3-hydroxybutyrate)

The synthesis of bacterial poly(3-hydroxybutyrate) (P3HB) is a significant step towards creating sustainable plastics. The research presented in paper demonstrates a novel approach to producing P3HB with high isotacticity and molecular weight through the ring-opening polymerization (ROP) of racemic cyclic diolide derived from bio-sourced succinate. This method yields P3HB with a melting temperature of 171°C and a molecular weight of 1.54 x 10^5 g/mol, which are desirable properties for high-performance plastic alternatives.

Enzyme-catalyzed Synthesis of Poly[(R)-(-)-3-hydroxybutyrate]

The formation of macroscopic poly[(R)-(-)-3-hydroxybutyrate] (PHB) granules in vitro is explored in paper . By combining chemical and enzymatic processes, researchers have been able to produce PHB granules that exceed the molecular mass typically found in microorganisms. This synthesis utilizes polyhydroxyalkanoate (PHA) synthase and (R)-3-hydroxybutyryl coenzyme A, highlighting the importance of the adenosine 3',5'-bisphosphate moiety for the enzyme's catalysis.

Crystal Structure Analysis in Riboflavin Biosynthesis

The study in paper provides insights into the crystal structure of 3,4-dihydroxy-2-butanone 4-phosphate synthase, an enzyme involved in riboflavin biosynthesis. This enzyme's structure, which requires Mg(2+) for activity, is crucial for understanding the catalytic process and could be targeted for antimicrobial drug discovery.

Synthesis of Glycerol 3-phosphate Analogues

Paper discusses the synthesis of diastereoisomers related to glycerol 3-phosphate. The researchers synthesized 1,3,4-trihydroxybutyl-1-phosphonic acid diastereoisomers, which share the same configuration at the 3-position as sn-glycerol 3-phosphate. This synthesis was achieved through the reaction of a chiral hydroborating agent with a β-substituted vinylphosphonate.

Selective Synthesis of Phosphate Monoesters

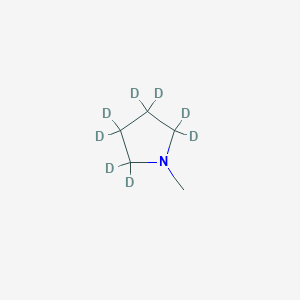

The selective synthesis of phosphate monoesters is the focus of paper . This process involves the dehydrative condensation of phosphoric acid and alcohols, promoted by nucleophilic bases such as N-alkylimidazole and 4-(N,N-dialkylamino)pyridine. The method allows for the conversion of 2',3'-O-Isopropylidene ribonucleosides to their 5'-monophosphates without the need for protecting amino groups in nucleobases.

Kinetics of Poly[(R)-3-hydroxybutyrate] Hydrolysis

Paper examines the surface hydrolysis of poly[(R)-3-hydroxybutyrate] (P(3HB)) film by PHB depolymerase from Alcaligenes faecalis T1. The study reveals that the primary product of enzymatic hydrolysis is the dimer of 3-hydroxybutyric acid, which is then further hydrolyzed to the monomer. The kinetics of this process are influenced by the interaction between the enzyme's binding domain and the hydrophobic surface of the P(3HB) film.

Poly-3-hydroxybutyrate/Polyphosphate Complexes as Ca2+ Channels

The research in paper presents the discovery that poly-3-hydroxybutyrate (PHB) complexed with calcium polyphosphate (CaPPi) forms voltage-activated Ca2+ channels in the plasma membranes of Escherichia coli. These channels, which are non-proteinaceous, exhibit characteristics similar to protein Ca2+ channels and suggest that PHB/CaPPi complexes may be evolutionary precursors to protein channels.

Wissenschaftliche Forschungsanwendungen

Metabolic Studies and Biomarkers

- Metabonomic Investigation in Rats : A study using 1H NMR-based metabonomics investigated the metabolic response to exposure to Tributyl phosphate (TBP), a related compound to Dibutyl 3-hydroxybutyl phosphate. This study found that TBP induced disturbances in the Krebs cycle energy metabolism and provided a biomarker signature of TBP exposure. Metabolites identified included dibutyl phosphate (DBP), suggesting its potential role as a biomarker in similar studies (Neerathilingam et al., 2010).

Environmental Impact and Toxicology

- Metabolism in Fish and Earthworms : Research has shown that dibutyl-3-hydroxybutyl phosphate is a predominant metabolite of TNBP (an alkyl organophosphate ester) in fish liver microsomes. This study emphasizes the importance of hydroxylated metabolites as biomarkers for alkyl organophosphate esters exposure (Hou et al., 2018). Additionally, in earthworms, dibutyl phosphate and hydroxylated TBP were major phase I metabolites, indicating the role of these compounds in terrestrial invertebrate metabolism (Wang et al., 2018).

Biocompatibility and Biomedical Applications

- Ionic Liquid Biocompatibility : In a study evaluating the cytotoxicity and solution behavior of a family of choline phosphate ionic liquids designed for pharmaceutical applications, dibutyl phosphate (DBP) was analyzed among other phosphate-based anions. This research is relevant for understanding the biocompatibility of compounds like Dibutyl 3-hydroxybutyl phosphate in biomedical contexts (Weaver et al., 2010).

Biodegradation and Waste Treatment

- Biodegradation by Aerobic Granular Biofilms : A study on the biodegradation of Tributyl phosphate (TBP) by aerobic granular biofilms revealed dibutyl phosphate as a partial degradation product. This finding is significant for waste treatment processes and environmental remediation efforts involving similar compounds (Nancharaiah et al., 2015).

Eigenschaften

IUPAC Name |

dibutyl 3-hydroxybutyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O5P/c1-4-6-9-15-18(14,16-10-7-5-2)17-11-8-12(3)13/h12-13H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBNHONKIDIOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901008696 | |

| Record name | Dibutyl 3-hydroxybutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibutyl 3-hydroxybutyl phosphate | |

CAS RN |

89197-69-3 | |

| Record name | 4-Dibutoxyphosphoryloxybutan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089197693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl 3-hydroxybutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

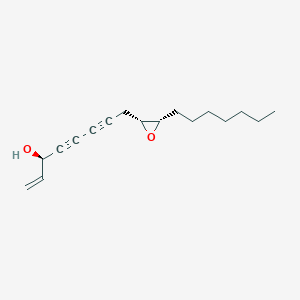

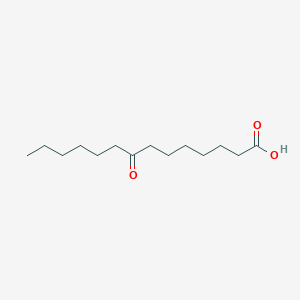

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)